REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[CH:7]=[C:6]([CH:11]=[CH:12][N:13]2[CH2:17]CCC2)[C:3]=1C#N.Cl.[OH2:19]>>[Cl:10][C:8]1[CH:7]=[C:6]2[C:3](=[C:2]([Cl:1])[N:9]=1)[C:17](=[O:19])[NH:13][CH:12]=[CH:11]2
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CNC(C2=C(N1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |